
6-(propylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(propilamino)-3,4,5,6,7,8-hexahidronaftaleno-1(2H)-ona es un compuesto orgánico que pertenece a la clase de las naftalenoonas. Este compuesto se caracteriza por una estructura central de hexahidronaftaleno con un grupo propilamino unido a él.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-(propilamino)-3,4,5,6,7,8-hexahidronaftaleno-1(2H)-ona generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con un derivado de naftaleno adecuado.
Reducción: El derivado de naftaleno se somete a reducción para formar el núcleo de hexahidronaftaleno.
Aminación: El núcleo de hexahidronaftaleno se somete entonces a aminación utilizando propilamina en condiciones controladas para introducir el grupo propilamino.
Métodos de Producción Industrial
En un entorno industrial, la producción de 6-(propilamino)-3,4,5,6,7,8-hexahidronaftaleno-1(2H)-ona puede implicar procesos de flujo continuo o por lotes a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. Los catalizadores y los disolventes se seleccionan cuidadosamente para facilitar las reacciones y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-(propilamino)-3,4,5,6,7,8-hexahidronaftaleno-1(2H)-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados de naftalenoona.
Reducción: Las reacciones de reducción pueden modificar aún más el núcleo de hexahidronaftaleno.
Sustitución: El grupo propilamino puede participar en reacciones de sustitución con electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se emplean reactivos electrófilos como haluros de alquilo y cloruros de acilo en condiciones suaves.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de naftalenoona sustituidos, que se pueden utilizar posteriormente en diferentes síntesis químicas.
Aplicaciones Científicas De Investigación
6-(propilamino)-3,4,5,6,7,8-hexahidronaftaleno-1(2H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluyendo la inhibición enzimática y la unión a receptores.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-(propilamino)-3,4,5,6,7,8-hexahidronaftaleno-1(2H)-ona implica su interacción con objetivos moleculares específicos. El grupo propilamino desempeña un papel crucial en la unión a receptores o enzimas, lo que lleva a la modulación de su actividad. El compuesto también puede influir en diversas vías de señalización, lo que da como resultado los efectos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- 6-(metilamino)-3,4,5,6,7,8-hexahidronaftaleno-1(2H)-ona
- 6-(etilamino)-3,4,5,6,7,8-hexahidronaftaleno-1(2H)-ona
- 6-(butilamino)-3,4,5,6,7,8-hexahidronaftaleno-1(2H)-ona
Singularidad
6-(propilamino)-3,4,5,6,7,8-hexahidronaftaleno-1(2H)-ona es único debido a su sustitución específica de propilamino, que confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones específicas.
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
6-(propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H21NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h11,14H,2-9H2,1H3 |
Clave InChI |
VUYDYOIDCWUAEU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1CCC2=C(C1)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


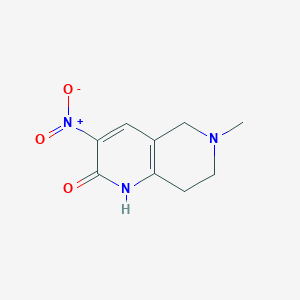

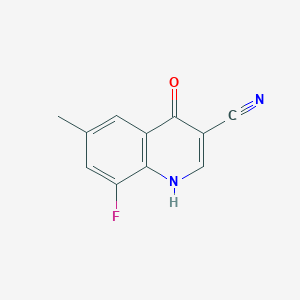
![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)
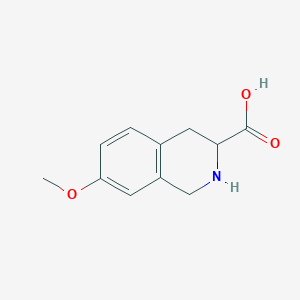





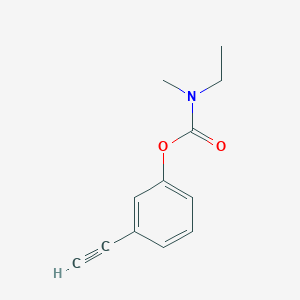
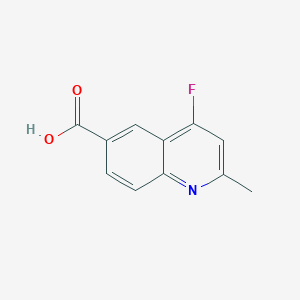

![6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)
